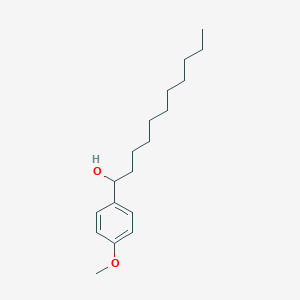
1-(4-Methoxyphenyl)undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)undecan-1-ol is an organic compound with the molecular formula C18H30O2. It is a member of the class of compounds known as fatty alcohols, which are long-chain alcohols typically derived from natural fats and oils. This compound is characterized by the presence of a methoxyphenyl group attached to an undecanol backbone. It is a colorless, water-insoluble liquid with a mild odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)undecan-1-ol can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where 4-methoxyphenylmagnesium bromide reacts with undecanal to form the desired product. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the reduction of 1-(4-methoxyphenyl)undec-1-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually performed in anhydrous ethanol or THF at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 1-(4-methoxyphenyl)undec-1-en-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in anhydrous THF, lithium diisopropylamide (LDA) in anhydrous ether.
Major Products Formed
Oxidation: 1-(4-Methoxyphenyl)undecanal, 1-(4-Methoxyphenyl)undecanoic acid.
Reduction: 1-(4-Methoxyphenyl)undecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)undecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used as a fragrance ingredient in the formulation of perfumes and cosmetics due to its mild odor and stability.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The undecanol backbone can also interact with cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)undecan-1-ol can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)ethanol: This compound has a shorter carbon chain and different physical properties, making it less hydrophobic and more soluble in water.
1-(4-Methoxyphenyl)decan-1-ol: Similar in structure but with one less carbon atom in the chain, affecting its boiling point and solubility.
1-(4-Methoxyphenyl)dodecan-1-ol: With one additional carbon atom, this compound has a higher boiling point and is more hydrophobic.
The uniqueness of this compound lies in its specific chain length, which provides a balance between hydrophobicity and solubility, making it suitable for various applications in research and industry.
Properties
CAS No. |
62425-20-1 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)undecan-1-ol |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-18(19)16-12-14-17(20-2)15-13-16/h12-15,18-19H,3-11H2,1-2H3 |
InChI Key |
DKSCHVPBEPCRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















